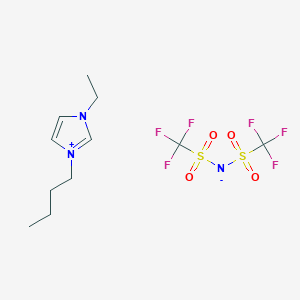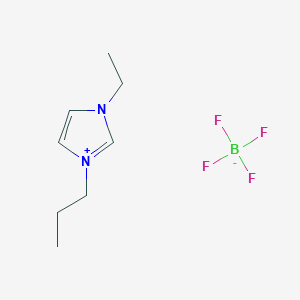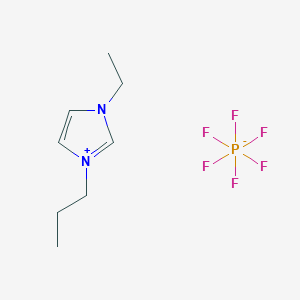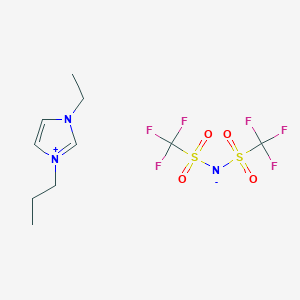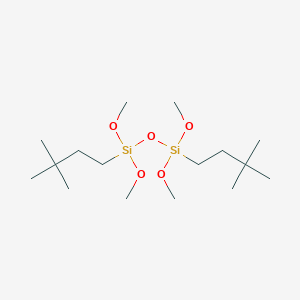
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane; 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is a type of organosilicon compound with a variety of industrial and scientific applications. It has been used in the synthesis of polymers, as an additive in lubricants, and as a surfactant for cleaning and degreasing. In recent years, it has also been studied for its potential use in biomedical and pharmaceutical applications.
Scientific Research Applications
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has been studied for its potential use in biomedical and pharmaceutical applications. It has been shown to have antimicrobial properties, and has been used in the synthesis of polymers-based drug delivery systems. In addition, it has been used in the synthesis of polymeric nanoparticles for the delivery of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of water and other solvents, which allows it to penetrate cell membranes and interact with proteins and other molecules within the cell. In addition, it is believed to interact with the cell membrane, altering its permeability and allowing for the uptake of drugs and other therapeutic agents.
Biochemical and Physiological Effects
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, fungi, and viruses, as well as reduce inflammation. In addition, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Finally, it has been shown to interact with proteins and other molecules within the cell, which can lead to changes in cell signaling pathways and the expression of genes.
Advantages and Limitations for Lab Experiments
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has a number of advantages and limitations when used in laboratory experiments. One of the advantages is that it is a relatively non-toxic compound, making it safe to use in laboratory settings. In addition, it is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, it is important to note that 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has a limited solubility in water and other solvents, which can make it difficult to use in some experiments.
Future Directions
The potential applications of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) are still being explored. One potential future direction is the development of new drug delivery systems and nanomaterials based on this compound. In addition, further research into the biochemical and physiological effects of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) could lead to new therapeutic applications. Finally, further research into the mechanism of action of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) could lead to a better understanding of its potential uses and applications.
Synthesis Methods
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is synthesized via a two-step process. The first step involves the reaction of 3,3-dimethylbutyl alcohol with trimethylchlorosilane in the presence of a base, such as potassium hydroxide. The second step involves the reaction of the resulting silanol with dimethylchlorosilane in the presence of a base, such as potassium hydroxide. This two-step process yields 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%).
properties
IUPAC Name |
3,3-dimethylbutyl-[3,3-dimethylbutyl(dimethoxy)silyl]oxy-dimethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si2/c1-15(2,3)11-13-22(17-7,18-8)21-23(19-9,20-10)14-12-16(4,5)6/h11-14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQCMLFYROWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](OC)(OC)O[Si](CCC(C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)
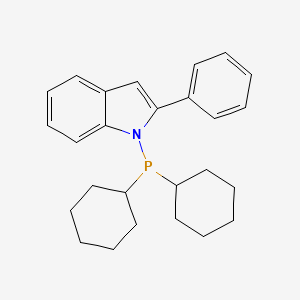
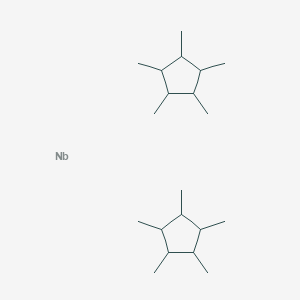

![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)


![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
